N,3-dihydroxybenzamide
Overview
Description
N,3-dihydroxybenzamide, also known as this compound, is a useful research compound. Its molecular formula is C7H7NO3 and its molecular weight is 153.14 g/mol. The purity is usually 95%.
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Scientific Research Applications
Inhibition of Prostaglandin Synthase
N,3-dihydroxybenzamide and related structures have shown promise as inhibitors in the synthesis of prostaglandins, such as microsomal prostaglandin E2 synthase-1 (mPGES-1). This application could be valuable in developing anti-inflammatory and anticancer agents due to their inhibitory activities in the micromolar range (Lauro et al., 2016).
Analgesic and Anti-inflammatory Effects
Various derivatives of this compound have been studied for their analgesic and anti-inflammatory properties in animal models. Some of these compounds have shown effects more potent than aspirin in reducing pain and inflammation (Oskay et al., 1989).
Catechol-O-Methyltransferase Inhibition
This compound compounds have been synthesized and tested as potential inhibitors of catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of catecholamines. These studies suggest that variations in the molecular structure of these compounds can significantly impact their inhibitory potency (Brevitt & Tan, 1997).
Inhibition of Cell Division in Bacteria
This compound derivatives, like 3-methoxybenzamide, have been shown to inhibit cell division in bacteria such as Bacillus subtilis, which could have implications in antibacterial research and development (Ohashi et al., 1999).
Biosensing Applications
Modified this compound compounds have been utilized in the development of biosensors. For example, a modified electrode using an this compound derivative demonstrated potential for the electrocatalytic determination of glutathione and piroxicam, showing the versatility of these compounds in biosensing technologies (Karimi-Maleh et al., 2014).
HIV-1 Integrase Inhibition
Research on this compound derivatives has indicated potential in inhibiting HIV-1 integrase, an essential enzyme for the HIV replication cycle. Specific derivatives have shown significant inhibitory effects on the HIV-1 integrase strand transfer process (Yang et al., 2010).
Development of Novel Pharmaceuticals
This compound derivatives have been explored for their pharmaceutical properties. Some derivatives have shown potent antistaphylococcal activity, making them candidates for further exploration in the development of new antibiotics and other pharmaceutical agents (Haydon et al., 2010).
Mechanism of Action
Target of Action
N,3-Dihydroxybenzamide is a biochemical compound used in proteomics research It is closely related to other benzamide derivatives, which have been found to target the neutrophil gelatinase-associated lipocalin (ngal) in humans .
Mode of Action
Benzamide derivatives are known to interact with their targets by binding to them, thereby inhibiting their function
Biochemical Pathways
It is known that benzamide derivatives can influence various biochemical processes, including the generation of oxygen-derived free radicals . These radicals are highly reactive and can interact with most types of biological molecules, leading to peroxidative tissue damage .
Pharmacokinetics
It is known that benzamide derivatives generally have good kinetic solubilities and are metabolically stable in vitro
Result of Action
Benzamide derivatives are known to have various biological activities, including antioxidant, antibacterial, and anti-inflammatory effects
Action Environment
It is known that the efficacy of benzamide derivatives can be influenced by various factors, including the presence of molecular oxygen
Biochemical Analysis
Biochemical Properties
N,3-dihydroxybenzamide has been shown to interact with iron, a critical component for multiple biological processes . It is capable of chelating iron, thereby preventing the generation of free radicals via the Fenton reaction .
Cellular Effects
In iron-loaded hepatocytes, treatment with this compound resulted in decreased ferritin protein levels . This suggests that this compound can influence cellular function by modulating iron levels and potentially impacting cell signaling pathways and cellular metabolism.
Molecular Mechanism
This compound exerts its effects at the molecular level through its ability to chelate iron . By binding to iron, this compound can prevent the formation of free radicals, thereby protecting against DNA damage .
Temporal Effects in Laboratory Settings
Its ability to decrease ferritin protein levels in iron-loaded hepatocytes suggests that it may have long-term effects on cellular function .
Metabolic Pathways
This compound is involved in the regulation of iron levels within the body
Properties
IUPAC Name |
N,3-dihydroxybenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c9-6-3-1-2-5(4-6)7(10)8-11/h1-4,9,11H,(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRGXGFPSYHAJER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(=O)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70640871 | |
Record name | N,3-Dihydroxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70640871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16060-55-2 | |
Record name | 3-Hydroxybenzohydroxamic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16060-55-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,3-Dihydroxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70640871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main finding of the research paper "FACTOR INHIBITING HIF-1 ALPHA WITH N,3-dihydroxybenzamide"?
A1: Unfortunately, the provided abstract does not offer specific details about the interaction mechanisms, effects, or characteristics of this compound. The abstract only states that the paper investigates the use of this compound as a factor inhibiting HIF-1 alpha []. Further details regarding the specifics of this interaction and its implications are not available within the abstract.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.